
(1-(Cyclopentylmethyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Cyclopentylmethyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H18O It is characterized by a cyclopropyl group attached to a methanol moiety, with a cyclopentylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylmethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with cyclopentylmethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(1-(Cyclopentylmethyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclopentylmethyl cyclopropyl ketone or aldehyde.
Reduction: Formation of cyclopentylmethyl cyclopropane.
Substitution: Formation of cyclopentylmethyl cyclopropyl halides.
科学研究应用
(1-(Cyclopentylmethyl)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(Cyclopentylmethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl and cyclopentylmethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
- Cyclopropylmethanol
- Cyclopentylmethanol
- (1-(Cyclopropylmethyl)cyclopropyl)methanol
Uniqueness
(1-(Cyclopentylmethyl)cyclopropyl)methanol is unique due to the presence of both cyclopropyl and cyclopentylmethyl groups, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
[1-(cyclopentylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H18O/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9,11H,1-8H2 |
InChI 键 |
CSFOIMIRZHKOBV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





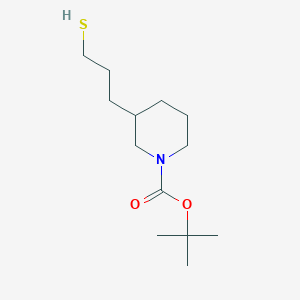
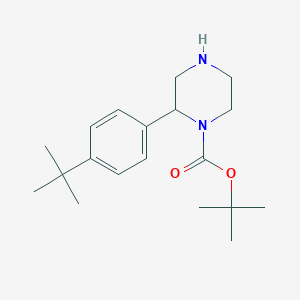
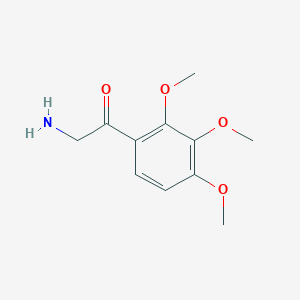
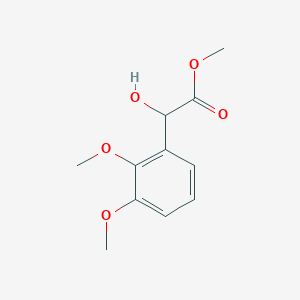
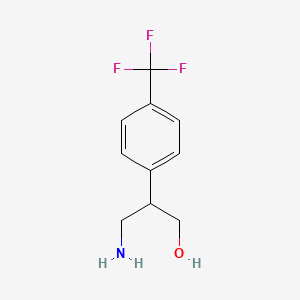

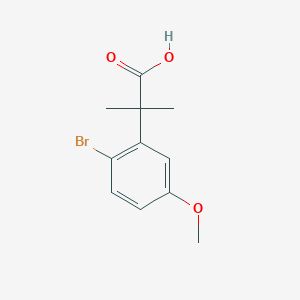
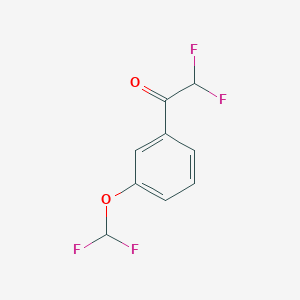
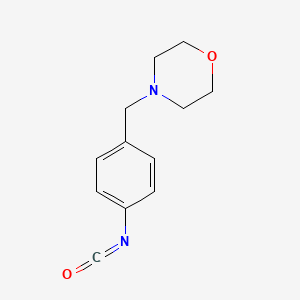
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

